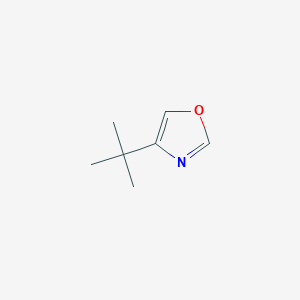![molecular formula C8H10N2OS B6611983 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde CAS No. 439692-04-3](/img/structure/B6611983.png)
5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde (MTP-2-C) is a thiazolo[5,4-c]pyridine-2-carbaldehyde derivative that was first synthesized in the laboratory in 2014. It is an organic compound that has attracted considerable attention in recent years due to its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde has been studied for its potential application in the fields of medicinal chemistry and drug discovery. It has been tested for its ability to inhibit the growth of certain types of cancer cells, as well as its potential to act as an antioxidant and anti-inflammatory agent. In addition, this compound has been studied for its ability to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of nerve transmission.
Wirkmechanismus
The mechanism of action of 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde is not yet fully understood, but it is believed to be related to its ability to interact with certain enzymes and receptors in the body. In particular, it has been found to interact with the enzyme acetylcholinesterase, which is involved in the regulation of nerve transmission. In addition, this compound has been found to interact with certain cancer cell receptors, which may explain its potential anti-cancer activity.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of certain types of cancer cells, as well as to act as an antioxidant and anti-inflammatory agent. In addition, this compound has been found to have the potential to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of nerve transmission.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde in laboratory experiments is that it is relatively easy to synthesize, and it is relatively stable in the presence of air and light. In addition, this compound is relatively non-toxic, which makes it safe to use in laboratory experiments. However, one of the main limitations of using this compound in laboratory experiments is that its mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
Given the potential applications of 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde in scientific research, there are several potential future directions that could be explored. For example, further research could be conducted to better understand the mechanism of action of this compound. In addition, further research could be conducted to explore the potential therapeutic applications of this compound in the treatment of various diseases. Additionally, further research could be conducted to explore the potential of this compound as a drug delivery system. Finally, further research could be conducted to explore the potential of this compound as a tool for the detection of certain types of cancer.
Synthesemethoden
5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde can be synthesized by a two-step procedure. The first step is the condensation reaction between 2-methyl-5-nitro-1,3-thiazole and 2-aminopyridine, which yields the intermediate 2-methyl-5-(2-pyridyl)-1,3-thiazole. This intermediate is then reacted with dicyanoacetylene in the presence of sodium hydroxide to give the desired product, this compound.
Eigenschaften
IUPAC Name |
5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-10-3-2-6-7(4-10)12-8(5-11)9-6/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTICKDMXTZBCJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)propanamide](/img/structure/B6611908.png)

![2-methyl-1-[(4-methylbenzenesulfonyl)oxy]propan-2-ol](/img/structure/B6611918.png)
![tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate](/img/structure/B6611922.png)



amine](/img/structure/B6611963.png)




![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]furan-2-carboxylic acid](/img/structure/B6612011.png)